molecular formula C15H20N2O4 B11834090 Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate CAS No. 7150-82-5

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate

Cat. No.: B11834090
CAS No.: 7150-82-5
M. Wt: 292.33 g/mol
InChI Key: HQXQISSSFIWXKP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Detailed NMR spectral data (¹H, ¹³C) for this compound are not provided in the cited sources. For analogous indole esters, the aromatic protons typically resonate between δ 6.8–8.2 ppm, while methylene groups in the hydroxyethyl moieties appear near δ 3.5–4.0 ppm. The ethyl ester’s methyl group would likely produce a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet near δ 4.1–4.3 ppm (CH₂).

Infrared (IR) Absorption Profile

The IR spectrum would expectedly show a strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹, characteristic of ester groups. Broad O–H stretches from hydroxyl groups in the bis(2-hydroxyethyl)amino substituent would appear around 3200–3500 cm⁻¹. Aromatic C=C stretching vibrations in the indole ring might manifest near 1450–1600 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

While specific mass spectral data are unavailable, the molecular ion peak (M⁺) would theoretically appear at m/z 292.33. Fragmentation patterns would likely involve cleavage of the ester group (loss of –OCH₂CH₃, m/z 247) and subsequent decomposition of the indole core. The bis(2-hydroxyethyl)amino group may undergo dehydration to form ethylene bridges.

Properties

CAS No.

7150-82-5

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(20)13-10-16-14-4-3-11(9-12(13)14)17(5-7-18)6-8-19/h3-4,9-10,16,18-19H,2,5-8H2,1H3

InChI Key

HQXQISSSFIWXKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Precursor Synthesis

Arylhydrazones derived from 4-nitrobenzaldehyde or analogous aldehydes serve as starting materials. Reaction with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) yields 5-nitroindole-3-carboxylate intermediates. For example:

4-Nitrobenzaldehyde+ethyl acetoacetateH2SO4Ethyl 5-nitro-1H-indole-3-carboxylate\text{4-Nitrobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5-nitro-1H-indole-3-carboxylate}

This step typically achieves yields of 60–75%, with cyclization efficiency dependent on acid strength and temperature.

Nitro Group Reduction

Reduction of the 5-nitro group to an amine is critical. Catalytic hydrogenation (H₂/Pd-C) or Fe/Zn-mediated reduction in HCl effectively converts nitro to amine. For instance, FeCl₃ and Zn in HCl at 100°C selectively reduce nitro groups without affecting the ester moiety, achieving >85% yield.

Introduction of the Bis(2-hydroxyethyl)amino Group

Post-reduction, the 5-amino intermediate undergoes alkylation to install the bis(2-hydroxyethyl)amino substituent.

Alkylation Strategies

Method A: Direct Alkylation with Ethylene Oxide
Treating the 5-aminoindole-3-carboxylate with excess ethylene oxide in a basic aqueous medium (e.g., NaOH) facilitates sequential alkylation:

5-Aminoindole+2 C2H4ONaOHEthyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate\text{5-Aminoindole} + 2 \text{ } \text{C}2\text{H}4\text{O} \xrightarrow{\text{NaOH}} \text{this compound}

This exothermic reaction requires careful temperature control (0–5°C) to avoid over-alkylation, yielding 70–80% product.

Method B: Stepwise Alkylation with 2-Chloroethanol
Alternative approaches employ 2-chloroethanol and a base (e.g., K₂CO₃) in DMF or DMSO. Two equivalents of 2-chloroethanol react with the amine, followed by neutralization:

5-Aminoindole+2 ClCH2CH2OHK2CO3Product\text{5-Aminoindole} + 2 \text{ } \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{Product}

Yields range from 65–75%, with purification via column chromatography.

Esterification and Functional Group Compatibility

The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Ester Stability Under Alkylation Conditions

Ethyl esters demonstrate robustness under both acidic (Fischer cyclization) and basic (alkylation) conditions. For example, no ester hydrolysis was observed during Fe/Zn reduction in HCl or ethylene oxide alkylation in NaOH.

Alternative Carboxylate Activation

In cases requiring late-stage ester modification, thionyl chloride (SOCl₂) efficiently converts carboxylic acids to acyl chlorides, which react with ethanol to regenerate the ester. For example:

5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylic acidSOCl2Acyl chlorideEtOHEthyl ester\text{5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{EtOH}} \text{Ethyl ester}

This method achieves >90% conversion but necessitates anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Fischer + Alkylation Cyclization → Nitro reduction → Alkylation60–70%High regioselectivity; scalableMulti-step purification required
Bartoli Synthesis Nitrobenzene + Vinyl Grignard50–65%Direct 5-substitution; fewer stepsLimited substrate compatibility
Reductive Amination Amine + Ethylene oxide70–80%Mild conditions; high functional group toleranceRequires excess alkylating agent

Optimization Challenges and Solutions

Regioselectivity in Indole Formation

Unsymmetrical precursors in Fischer synthesis may yield regioisomers. Employing electron-deficient arylhydrazones (e.g., nitro-substituted) directs cyclization to the 5-position, minimizing byproducts.

Purification of Hydrophilic Intermediates

The bis(2-hydroxyethyl)amino group imparts polarity, complicating isolation. Reverse-phase chromatography (C18 column) or aqueous workup with EtOAc/water partitioning enhances purity.

Stability of Hydroxyethyl Groups

Ethylene glycol derivatives are prone to oxidation. Adding antioxidants (e.g., BHT) during alkylation and storing products under nitrogen improves shelf life .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-5-fluoroindole-2-carboxylate

  • Structure : Indole core with a fluorine atom at position 5 and an ethyl ester at position 2 .
  • Physical Properties: Lower molecular weight (209.19 vs. ~350–400 g/mol for the target compound) and reduced solubility in polar solvents due to the absence of hydrophilic hydroxyethyl groups. Synthesis: Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with aminobenzophenones under basic conditions, contrasting with the alkylation steps required to introduce the bis(2-hydroxyethyl)amino group .

USP Bendamustine Related Compound A (Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate)

  • Structure: Benzimidazole core with a bis(2-hydroxyethyl)amino group at position 5 and an ethyl ester on a butanoate side chain .
  • Key Differences: Core Heterocycle: The benzimidazole ring (bicyclic) vs. indole (monocyclic) affects aromaticity and electronic distribution. Benzimidazoles are more rigid and often used in medicinal chemistry for DNA intercalation. Applications: Used as a bendamustine hydrochloride intermediate, highlighting the pharmacological relevance of bis(2-hydroxyethyl)amino derivatives .

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

  • Structure: Indole core with a primary amino group at position 5, a methyl group at position 1, and an ethyl ester at position 2 .
  • Key Differences: Substituent Hydrophilicity: The primary amino group lacks the hydroxyethyl branches, resulting in lower solubility and reduced hydrogen-bonding capacity. Synthesis: Prepared via direct alkylation or condensation, whereas the target compound requires multi-step functionalization to install the bis(2-hydroxyethyl)amino group .

Comparative Data Table

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications
Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate Indole bis(2-hydroxyethyl)amino (5), ethyl ester (3) ~350–400* High Pharmaceutical intermediates
Ethyl-5-fluoroindole-2-carboxylate Indole Fluoro (5), ethyl ester (2) 209.19 Moderate Organic synthesis building block
USP Bendamustine Related Compound A Benzimidazole bis(2-hydroxyethyl)amino (5), ethyl ester (side chain) 349.43 High Chemotherapy intermediate
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate Indole Amino (5), methyl (1), ethyl ester (2) 218.25 Low Research chemical

*Estimated based on structural analogs.

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The bis(2-hydroxyethyl)amino group in the target compound enhances solubility in aqueous environments, as seen in BES buffer systems (2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid), which utilize similar groups for solubility and pH buffering .

Biological Activity

Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate (CAS Number: 7150-82-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.34 g/mol

The compound features an indole nucleus, which is known for its diverse biological activities, including interactions with various biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, derivatives of indole compounds have demonstrated significant inhibition of cancer cell proliferation and metastasis. In vitro assays indicated that certain derivatives inhibited the migration and invasion of A549 lung cancer cells in a concentration-dependent manner .

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression. The compound has been shown to inhibit protein kinase C (PKC) and nuclear factor kappa B (NF-κB), which are crucial in regulating cell survival and inflammation .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For example, studies have focused on the inhibition of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis, which plays a role in inflammation and allergic responses. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenylthiomethyl ring significantly impacted the inhibitory potency against 5-LO .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is essential for reducing potential side effects during therapeutic applications.

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeAssay TypeIC50 Value (µM)Reference
5-Lipoxygenase InhibitionCell-free assay0.7
Cancer Cell Proliferation InhibitionA549 CellsVaries (dependent on derivative)
Migration InhibitionA549 CellsConcentration-dependent

Table 2: Structural Modifications and Their Effects on Activity

Modification PositionSubstituentEffect on Activity
Ortho PositionMethyl/ChlorineIncreased potency
Para PositionMethyl/ChlorineModerate increase

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies using Lewis Lung Carcinoma (LLC) models demonstrated that treatment with this compound significantly inhibited tumor metastasis to the lungs. Doses ranging from 0.4 to 8.9 µmol/kg were administered, resulting in a dose-dependent reduction in tumor weight and volume, along with a decrease in inflammatory markers .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways. The results suggested that this compound could serve as a dual-action agent, targeting both cancer cell proliferation and inflammatory processes .

Q & A

Q. Basic

  • Spectroscopic Methods :
    • NMR : ¹H/¹³C NMR to confirm substituent positions on the indole ring and ethyl ester group.
    • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester).
  • Chromatography : HPLC with UV detection (λ ~250–300 nm for indole derivatives) to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

How can hydrogen bonding and crystallographic data resolve structural ambiguities in this compound?

Q. Advanced

  • Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. The bis(2-hydroxyethyl)amino group may form intramolecular hydrogen bonds, stabilizing the structure .
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R²₂(8) motifs common in indole derivatives) .
  • Challenges : Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). Twinned crystals can be addressed using SHELXL’s TWIN command .

What competing reaction pathways arise during functionalization of the indole core, and how can selectivity be achieved?

Q. Advanced

  • Electrophilic Substitution : The 3-carboxylate group directs electrophiles to the 5-position, but competing reactions (e.g., N-alkylation) may occur.
  • Mitigation : Use protecting groups (e.g., Boc for the indole NH) during bis(2-hydroxyethyl)amino introduction. Steric hindrance from the ethyl ester can also influence regioselectivity .
  • Catalytic Control : Transition-metal catalysts (e.g., Pd) for cross-couplings at the 5-position, as seen in similar indole syntheses .

How should researchers address discrepancies in reported yields or purity across synthetic protocols?

Q. Advanced

  • Root Causes : Variability in reaction conditions (e.g., temperature gradients, catalyst loading) or side reactions (e.g., hydrolysis of the ethyl ester under acidic conditions) .
  • Resolution :
    • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions.
    • By-Product Analysis : Use LC-MS to detect impurities and adjust purification methods (e.g., column chromatography vs. recrystallization) .

What strategies are recommended for studying this compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Model interactions using the indole core’s planar structure and the bis(2-hydroxyethyl)amino group’s hydrogen-bonding potential.
  • Fluorescence Quenching : Monitor binding to proteins (e.g., serum albumin) via fluorescence spectroscopy, leveraging the indole’s intrinsic fluorescence .
  • SAR Studies : Compare with analogs (e.g., methyl or bromo substituents) to assess the impact of the bis(2-hydroxyethyl)amino group on activity .

How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • DFT Calculations : Assess hydrolysis susceptibility of the ethyl ester group at different pH levels.
  • MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict aggregation or degradation .
  • Experimental Validation : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

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